molecular formula C16H18BrNO4 B15233839 tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate

tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate

Cat. No.: B15233839
M. Wt: 368.22 g/mol
InChI Key: YPISZAVFBZTWFC-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is a chemical compound with the molecular formula C16H18BrNO4 and a molecular weight of 368.22 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a 1,3-dioxoisoindolinyl moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C16H18BrNO4

Molecular Weight

368.22 g/mol

IUPAC Name

tert-butyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C16H18BrNO4/c1-16(2,3)22-15(21)12(17)8-9-18-13(19)10-6-4-5-7-11(10)14(18)20/h4-7,12H,8-9H2,1-3H3

InChI Key

YPISZAVFBZTWFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the reaction of tert-butyl 4-(1,3-dioxoisoindolin-2-yl)butanoate with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the bromination of the butanoate moiety.

Chemical Reactions Analysis

tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 1,3-dioxoisoindolinyl moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate include:

    tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)acetate: This compound has a similar structure but with an acetate group instead of a butanoate group.

    tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)propanoate: This compound has a propanoate group instead of a butanoate group.

    tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)pentanoate: This compound has a pentanoate group instead of a butanoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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